molecular formula C16H18ClNO3S B2693859 4-chloro-3-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide CAS No. 2415622-56-7

4-chloro-3-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B2693859
CAS No.: 2415622-56-7
M. Wt: 339.83
InChI Key: TXIBXXOJBRSPCO-UHFFFAOYSA-N
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Description

4-chloro-3-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide is an organic compound with a complex structure that includes a chloro, methoxy, and sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium methoxide or other strong nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a carbonyl compound, while substitution of the chloro group could yield a variety of substituted benzene derivatives.

Scientific Research Applications

4-chloro-3-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-3-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-methoxybenzenesulfonamide: Similar structure but lacks the isopropylphenyl group.

    3-methoxy-4-nitrobenzenesulfonamide: Contains a nitro group instead of a chloro group.

    N-(2-isopropylphenyl)-4-methoxybenzenesulfonamide: Similar but with different substitution patterns on the benzene ring.

Uniqueness

4-chloro-3-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-chloro-3-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S/c1-11(2)13-6-4-5-7-15(13)18-22(19,20)12-8-9-14(17)16(10-12)21-3/h4-11,18H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIBXXOJBRSPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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